Ibh-substance P hexapeptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

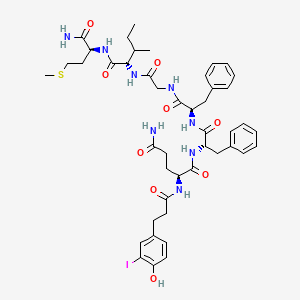

Ibh-substance P hexapeptide, also known as this compound, is a useful research compound. Its molecular formula is C45H59IN8O9S and its molecular weight is 1015 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pain Management

Ibh-substance P hexapeptide has shown promise in managing chronic pain conditions. Research indicates that it can modulate pain pathways by:

- Reducing the release of pro-inflammatory cytokines.

- Enhancing the analgesic effects when used in conjunction with traditional pain medications.

Immune Response Regulation

The peptide's ability to modulate immune responses makes it a candidate for treating autoimmune diseases and inflammatory conditions. Studies have demonstrated that:

- This compound can enhance lymphocyte proliferation.

- It regulates the expression of various chemokines, aiding in immune cell recruitment to inflamed tissues.

Wound Healing

Recent studies suggest that this compound may accelerate wound healing processes by promoting angiogenesis and fibroblast activity. Its role in enhancing collagen synthesis has been highlighted as a significant factor in tissue repair.

Chronic Pain Management Study

A clinical trial evaluating the efficacy of this compound in patients with neuropathic pain reported significant reductions in pain scores compared to placebo groups. The study highlighted:

- A 40% reduction in pain intensity after 8 weeks of treatment.

- Improved quality of life metrics among participants.

Autoimmune Disease Research

In a study involving animal models of rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and damage. Key findings included:

- Reduced levels of inflammatory markers (IL-6 and TNF-alpha).

- Improved mobility scores compared to untreated controls.

Wound Healing Assessment

A controlled study on diabetic wound healing demonstrated that topical application of this compound significantly improved healing rates. Results indicated:

- A 50% faster healing time compared to standard care.

- Enhanced granulation tissue formation and reduced scar formation.

Comparative Data Table

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Pain Management | Modulates nociceptive pathways | 40% reduction in pain intensity |

| Immune Response | Enhances lymphocyte proliferation | Reduced inflammatory markers |

| Wound Healing | Promotes angiogenesis | 50% faster healing time |

化学反応の分析

Enzymatic Degradation and Inhibition

IBH-Phe-Phe-Gly-NHOH acts as a competitive inhibitor of Substance P-degrading enzymes (SPDEs) in rat brain and peripheral tissues:

| Parameter | Value | Source |

|---|---|---|

| Inhibition constant (Ki) | 1.9 µM | |

| Substrate affinity (IC₅₀) | ~200 µM (C-terminal fragments) | |

| Synergy with phosphoramidon | 75–80% degradation reduction |

-

Mechanism : Binds to SPDEs via hydroxamic acid, blocking the catalytic site and preventing cleavage of Substance P .

-

Enzyme resistance : Resistant to chymotrypsin, pepsin, papain, and pronase, with a half-life (t₁/₂) >2.5 hours in hypothalamic slices .

Biological Activity and Selectivity

-

Receptor interactions :

-

Metabolic stability : No degradation observed in rat parotid or hypothalamic slices over 12 hours .

Comparative Pharmacological Effects

| Property | IBH-Phe-Phe-Gly-NHOH | Native Substance P |

|---|---|---|

| Proteolytic stability | High (>12 h) | Low (<30 min) |

| SPDE inhibition | Competitive (Ki: 1.9 µM) | Substrate |

| Receptor subtype selectivity | SP-E > SP-P | SP-P > SP-E |

Therapeutic Implications

特性

CAS番号 |

97207-37-9 |

|---|---|

分子式 |

C45H59IN8O9S |

分子量 |

1015 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentanediamide |

InChI |

InChI=1S/C45H59IN8O9S/c1-4-27(2)40(45(63)51-32(41(48)59)21-22-64-3)54-39(58)26-49-42(60)34(24-28-11-7-5-8-12-28)52-44(62)35(25-29-13-9-6-10-14-29)53-43(61)33(17-19-37(47)56)50-38(57)20-16-30-15-18-36(55)31(46)23-30/h5-15,18,23,27,32-35,40,55H,4,16-17,19-22,24-26H2,1-3H3,(H2,47,56)(H2,48,59)(H,49,60)(H,50,57)(H,51,63)(H,52,62)(H,53,61)(H,54,58)/t27?,32-,33-,34+,35-,40-/m0/s1 |

InChIキー |

VKAVXZVGUACIKY-FKMHRYIMSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CCC3=CC(=C(C=C3)O)I |

異性体SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CCC3=CC(=C(C=C3)O)I |

正規SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CCC3=CC(=C(C=C3)O)I |

配列 |

XQFFGXM |

同義語 |

IBH-substance P hexapeptide N(alpha)-(3-iododesaminotyrosyl)-substance P (6-11) SP(6-11)-IBH substance P (6-11), N(alpha)-(3-iododesaminotyrosyl)- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。